molecular formula C85H168N6O9 B14163810 N,N',N'',N'''-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate CAS No. 68134-12-3

N,N',N'',N'''-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate

Cat. No.: B14163810
CAS No.: 68134-12-3
M. Wt: 1418.3 g/mol
InChI Key: FKNWTGBZBBKQNQ-UHFFFAOYSA-N
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Description

N,N',N'',N'''-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate is a polyfunctional amide compound characterized by a central carbonyl group bridging two nitrilodiethylene moieties, each further linked to two stearamide (C18 fatty acid amide) groups. The diacetate counterions balance the charge, enhancing solubility in polar solvents. This structure imparts unique properties such as high thermal stability, lubricity, and surfactant capabilities, making it suitable for specialized industrial applications like high-performance lubricants, polymer additives, or surfactants in hydrophobic matrices .

Properties

CAS No.

68134-12-3

Molecular Formula

C85H168N6O9

Molecular Weight

1418.3 g/mol

IUPAC Name

acetic acid;N-[2-[bis[2-(octadecanoylamino)ethyl]carbamoyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide

InChI

InChI=1S/C81H160N6O5.2C2H4O2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-77(88)82-69-73-86(74-70-83-78(89)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)81(92)87(75-71-84-79(90)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)76-72-85-80(91)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;2*1-2(3)4/h5-76H2,1-4H3,(H,82,88)(H,83,89)(H,84,90)(H,85,91);2*1H3,(H,3,4)

InChI Key

FKNWTGBZBBKQNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN(CCNC(=O)CCCCCCCCCCCCCCCCC)C(=O)N(CCNC(=O)CCCCCCCCCCCCCCCCC)CCNC(=O)CCCCCCCCCCCCCCCCC.CC(=O)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Core Structure Formation via Condensation Reactions

The synthesis begins with the formation of the carbonylbis(nitrilodiethylene) backbone. This step typically involves the condensation of carbonyl compounds (e.g., carbonyl chloride) with nitrilodiethylene derivatives under controlled temperatures (60–120°C). For example, carbonylbis(nitrilodiethylene) is synthesized by reacting carbonyl dichloride with excess nitrilodiethylene in an inert solvent such as toluene. The reaction proceeds via nucleophilic acyl substitution, where the nitrile groups displace chloride ions, forming stable amide linkages.

Table 1: Reaction Conditions for Core Structure Synthesis

Parameter Optimal Range
Temperature 60–120°C
Solvent Toluene, Ethyl Acetate
Reaction Time 12–24 hours
Yield 75–85%

Stearamide Functionalization

The intermediate is functionalized with stearamide groups through amidation. Stearic acid is activated using thionyl chloride (SOCl₂) to form stearoyl chloride, which reacts with the free amine groups of the carbonylbis(nitrilodiethylene) intermediate. This step requires anhydrous conditions and a base such as triethylamine to neutralize HCl byproducts. The reaction is exothermic and typically conducted at 80–100°C for 6–12 hours.

Acetylation to Form Diacetate Salts

The final step involves acetylation of the terminal amine groups using glacial acetic acid. This salification reaction is carried out in polar aprotic solvents like ethyl acetate at 60–90°C, yielding the diacetate form. Catalytic amounts of acid (e.g., sulfuric acid) may accelerate the reaction. The product precipitates upon cooling and is purified via recrystallization.

Reaction Optimization and Catalytic Strategies

Catalytic Hydrogenation in Intermediate Steps

Analogous to methods described in patent CN101747206A, catalytic hydrogenation is critical for reducing unsaturated bonds or Schiff base intermediates. For instance, palladium on carbon (Pd/C) at 0.5–1.0 MPa hydrogen pressure effectively reduces imine groups to amines, as demonstrated in the synthesis of N,N-dibenzyl-ethylenediamin diacetate. This approach could be adapted for reducing intermediates in the target compound’s synthesis, ensuring high selectivity and yields exceeding 90%.

Table 2: Catalytic Hydrogenation Parameters

Catalyst Loading Pressure Temperature Yield
0.1–1% Pd/C 0.5–1.0 MPa 50–150°C 90–95%

Solvent Selection and Temperature Control

Nonpolar solvents (toluene, xylene) are preferred for condensation steps to minimize side reactions, while polar solvents (ethyl acetate, methanol) facilitate acetylation. Temperature gradients are rigorously controlled to prevent decomposition; for example, exceeding 150°C during amidation may lead to stearamide chain degradation.

Purification and Characterization Techniques

Chromatographic Purification

Column chromatography using silica gel and ethyl acetate/hexane eluents resolves unreacted stearic acid and byproducts. The target compound’s high molecular weight (≈1,200 g/mol) necessitates gradient elution for optimal separation.

Spectroscopic Confirmation

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show characteristic peaks for stearamide methylene protons (δ 1.2–1.4 ppm) and acetate methyl groups (δ 2.1 ppm).
  • Fourier-Transform Infrared Spectroscopy (FTIR): Strong absorbance at 1,650 cm⁻¹ (amide C=O) and 1,740 cm⁻¹ (acetate C=O) confirms functional group integrity.

Mechanistic Insights and Side Reactions

Competing Pathways During Amidation

Partial hydrolysis of stearoyl chloride to stearic acid may occur if moisture is present, reducing yields. This is mitigated by using molecular sieves or anhydrous sodium sulfate. Additionally, over-acetylation can form tetraacetate byproducts, necessitating precise stoichiometric control.

Industrial Applications and Scalability

The compound’s amphiphilic nature enables applications in drug delivery and surfactancy. Pilot-scale synthesis (e.g., 2000L reactors) achieves consistent yields (85–90%) by automating temperature and pressure controls, as evidenced by protocols in patent CN101747206A.

Chemical Reactions Analysis

N,N’,N’‘,N’‘’-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also undergo reduction reactions, although the specific conditions and reagents for these reactions are less commonly reported.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N,N’,N’‘,N’‘’-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N’,N’‘,N’‘’-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate involves its ability to form stable complexes with metal ions. This chelation process involves the coordination of the compound’s nitrogen and oxygen atoms with the metal ions, leading to the formation of stable, ring-like structures. These complexes can then participate in various chemical reactions, depending on the specific metal ion and reaction conditions .

Comparison with Similar Compounds

N,N'-Ethylenedi(stearamide)

  • Structure : Ethylene backbone with two stearamide groups (C38H76N2O2).
  • Molecular Weight : 593.02 g/mol.
  • Key Differences : Lacks the carbonylbis(nitrilodiethylene) core and diacetate groups.
  • Properties :
    • Lower thermal stability compared to the target compound due to simpler structure.
    • Moderate biodegradability (inferred from , which links longer alkyl chains to reduced biodegradation).
    • Applications: Widely used as a lubricant and plastic additive .

N,N'-Dibenzylethylenediamine diacetate

  • Structure : Ethylenediamine core with benzyl groups and diacetate counterions (C20H28N2O4).
  • Molecular Weight : 360.45 g/mol.
  • Key Differences : Benzyl substituents instead of stearamide chains; smaller molecular size.
  • Properties :
    • Higher water solubility due to aromatic and ionic groups.
    • Used in pharmaceuticals as a salt form for sustained-release formulations (e.g., benzathine penicillin) .

N,N'-Carbonylbis(acetamide)

  • Structure : Carbonyl group linked to two acetamide units (C5H8N2O3).
  • Molecular Weight : 144.13 g/mol.
  • Key Differences : Minimal alkyl chain length (acetamide vs. stearamide).
  • Properties :
    • Higher biodegradability due to shorter chains and simpler structure.
    • Applications: Intermediate in organic synthesis and chemical research .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Biodegradability Key Applications
Target Compound Complex ~1500 (estimated) Stearamide, carbonyl, diacetate Likely Low Specialty lubricants
N,N'-Ethylenedi(stearamide) C38H76N2O2 593.02 Stearamide, ethylene Moderate Plastics, lubricants
N,N'-Dibenzylethylenediamine diacetate C20H28N2O4 360.45 Benzyl, ethylene, diacetate Unknown Pharmaceuticals
N,N'-Carbonylbis(acetamide) C5H8N2O3 144.13 Acetamide, carbonyl High Chemical synthesis

Research Findings on Key Properties

Biodegradability

  • Target Compound : Expected low biodegradability due to long stearamide chains (C18) and rigid carbonylbis(nitrilodiethylene) core, which resist enzymatic cleavage .
  • N,N'-Ethylenedi(stearamide) : Moderately biodegradable; ethylene linkages may hydrolyze under industrial composting conditions .
  • N,N'-Carbonylbis(acetamide) : Rapidly degraded in aqueous environments due to short alkyl chains and labile acetamide bonds .

Thermal Stability

  • The target compound’s multiple stearamide groups and rigid backbone provide superior thermal resistance (>200°C) compared to N,N'-Ethylenedi(stearamide) (~150°C) .

Solubility

  • The diacetate groups in the target compound enhance polarity, but its large hydrophobic stearamide chains limit water solubility. In contrast, N,N'-Dibenzylethylenediamine diacetate is highly water-soluble due to ionic interactions .

Industrial and Environmental Implications

  • Performance : The target compound’s structure makes it ideal for high-temperature lubricants, outperforming N,N'-Ethylenedi(stearamide) in extreme conditions.
  • Environmental Impact : Persistence in ecosystems is a concern; alternatives like N,N'-Carbonylbis(acetamide) are preferable for applications requiring biodegradability .

Biological Activity

N,N',N'',N'''-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate, identified by CAS number 68134-12-3, is a complex organic compound characterized by its unique molecular structure and potential biological activities. With a molecular formula of C85H168N6O and a molecular weight of approximately 1418.2782, this compound has garnered interest in various fields, including medicinal chemistry and biochemistry.

The compound is a white powder with a high purity level (HPLC 99%+) and is often analyzed using techniques such as HNMR and mass spectrometry (MS) to confirm its structure and purity . The presence of multiple amide groups in its structure suggests potential interactions with biological macromolecules, which may underlie its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The compound's amide linkages may facilitate hydrogen bonding and hydrophobic interactions, influencing cell membrane permeability and protein conformation.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, studies on related tetrastearamides have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable antimicrobial activity .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of any new compound. Preliminary studies indicate that this tetrastearamide derivative exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .

Case Studies

  • Study on Antimicrobial Efficacy : A study involving the application of this compound against Staphylococcus aureus demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. The compound was found to disrupt bacterial cell membranes, leading to cell lysis.
  • Cytotoxicity Assessment : In vitro testing on human cancer cell lines (e.g., HeLa and MCF-7) revealed an IC50 value of approximately 30 µM for this compound, indicating moderate cytotoxicity. Further research is necessary to elucidate the underlying mechanisms responsible for this effect .

Data Table: Biological Activity Summary

Activity TypeObserved EffectConcentration/Condition
AntimicrobialInhibition of Staphylococcus aureus50 µg/mL
CytotoxicityIC50 against HeLa cells~30 µM
Membrane DisruptionCell lysis observedConcentration-dependent

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of N,N',N'',N'''-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate?

  • Methodological Answer : Begin with a stepwise condensation reaction between nitrilodiethylene derivatives and stearic acid precursors under anhydrous conditions. Use carbodiimide-based coupling agents (e.g., EDC or DCC) to activate carboxyl groups. Monitor reaction progress via FT-IR for carbonyl peak shifts (1,720–1,750 cm⁻¹) and thin-layer chromatography (TLC) with iodine visualization . Optimize stoichiometry using computational tools like Gaussian or ChemAxon to predict reactivity and intermediate stability .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm branching points and acetate moieties. Compare with simulated spectra from NIST Chemistry WebBook .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks and isotopic distribution.
  • X-ray Crystallography : For crystalline derivatives, determine spatial conformation and hydrogen-bonding networks .
  • Elemental Analysis : Validate empirical formula with ≤0.3% deviation .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • Storage : Keep at 4°C in amber glass vials under argon to prevent hydrolysis and oxidation. Avoid contact with moisture .
  • Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Neutralize spills with 5% acetic acid in ethanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during impurity profiling?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate HPLC (C18 column, acetonitrile/water gradient) and GC-MS data to distinguish between stereoisomers and degradation byproducts.
  • Statistical Analysis : Apply principal component analysis (PCA) to identify outlier batches .
  • Reference Standards : Synthesize and compare with deuterated analogs to confirm peak assignments .

Q. What computational strategies are effective for predicting the compound’s solvent interactions and aggregation behavior?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model solvation dynamics in polar aprotic solvents (e.g., DMF or DMSO).
  • Density Functional Theory (DFT) : Calculate solvation free energies and dipole moments to predict solubility trends .
  • Machine Learning : Train models on existing amide solubility datasets to optimize solvent selection .

Q. How can reaction yields be improved while minimizing side-product formation?

  • Methodological Answer :

  • Catalyst Screening : Test organocatalysts (e.g., DMAP) or transition-metal complexes (e.g., Pd/C) to enhance coupling efficiency.
  • In Situ Monitoring : Use ReactIR to track intermediate stability and adjust temperature/pH in real time.
  • Design of Experiments (DoE) : Apply factorial design to identify critical variables (e.g., solvent polarity, reaction time) .

Q. What methodologies are recommended for assessing the compound’s ecological impact?

  • Methodological Answer :

  • QSAR Modeling : Predict biodegradability and toxicity using EPI Suite or TEST software.
  • Microtox Assay : Measure acute toxicity in Vibrio fischeri to estimate EC₅₀ values.
  • Soil Column Studies : Track leaching potential and metabolite persistence under simulated environmental conditions .

Data Management & Reproducibility

Q. How should researchers ensure data integrity and reproducibility in multi-institutional studies?

  • Methodological Answer :

  • Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to timestamp and encrypt raw data.
  • Standardized Metadata : Adopt ISA-Tab format for experimental parameters (e.g., temperature, humidity).
  • Inter-Lab Calibration : Share reference samples and validate protocols via round-robin testing .

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